molecular formula C20H25N3O3S B2421052 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide CAS No. 2097867-04-2

2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2421052
CAS No.: 2097867-04-2
M. Wt: 387.5
InChI Key: MXOKNTUADLLDJK-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the oxopyrrolidinyl group: This step often involves a nucleophilic substitution reaction.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-tetramethylbenzenesulfonamide: Lacks the pyridine and oxopyrrolidinyl groups.

    N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzenesulfonamide: Lacks the tetramethyl substitution on the benzene ring.

Uniqueness

The unique combination of functional groups in 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide gives it distinct chemical and biological properties

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-13-8-14(2)16(4)20(15(13)3)27(25,26)22-11-17-9-18(12-21-10-17)23-7-5-6-19(23)24/h8-10,12,22H,5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOKNTUADLLDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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